molecular formula C8H6BrIO3 B12858787 Methyl 3-bromo-5-iodo-4-hydroxybenzoate

Methyl 3-bromo-5-iodo-4-hydroxybenzoate

Cat. No.: B12858787
M. Wt: 356.94 g/mol
InChI Key: BUNUMAWOXRRQKS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-iodo-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6BrIO3 and a molecular weight of 356.94 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine, iodine, and hydroxyl functional groups

Preparation Methods

The synthesis of Methyl 3-bromo-5-iodo-4-hydroxybenzoate typically involves the stepwise introduction of bromine and iodine substituents onto a benzoic acid derivative. One common method starts with methyl 4-hydroxybenzoate, which undergoes bromination and iodination reactions under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-bromo-5-iodo-4-hydroxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-bromo-5-iodo-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-iodo-4-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar compounds to Methyl 3-bromo-5-iodo-4-hydroxybenzoate include:

This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H6BrIO3

Molecular Weight

356.94 g/mol

IUPAC Name

methyl 3-bromo-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3

InChI Key

BUNUMAWOXRRQKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)Br

Origin of Product

United States

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